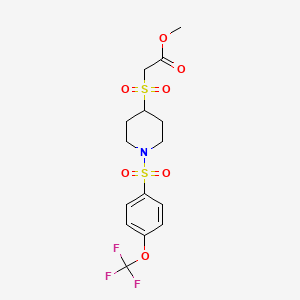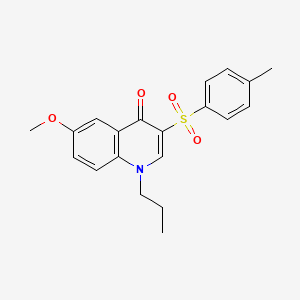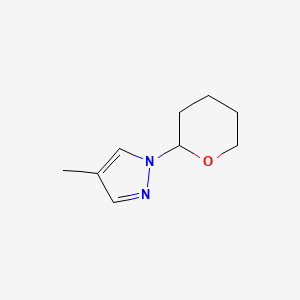![molecular formula C18H19N3O5 B2910200 1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone CAS No. 1170253-09-4](/img/structure/B2910200.png)
1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone is not fully understood. However, studies have shown that the compound exerts its biological activity by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. It has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and activate the AMPK pathway. Additionally, the compound has been shown to have antioxidant activity and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, the compound has been shown to have antioxidant activity and to protect against oxidative stress. However, one of the limitations of using the compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on 1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action and the signaling pathways involved in its biological activity. Additionally, future research could focus on optimizing the synthesis method for the compound to increase its availability for research purposes.
Synthesis Methods
The synthesis method for 1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone involves a series of chemical reactions. The starting materials for the synthesis include piperazine and benzo[d][1,3]dioxole-5-carboxaldehyde. The first step involves the reaction of piperazine with acetic anhydride to form N-acetylpiperazine. The N-acetylpiperazine is then reacted with benzo[d][1,3]dioxole-5-carboxaldehyde in the presence of a base to form 5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)piperazine. Finally, the 5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)piperazine is reacted with ethyl chloroacetate to form 1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone.
Scientific Research Applications
1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone has potential applications in medicinal chemistry. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to have anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-12(22)20-4-6-21(7-5-20)18(23)10-14-9-16(26-19-14)13-2-3-15-17(8-13)25-11-24-15/h2-3,8-9H,4-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKQLDLQGWFTMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2910117.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2910118.png)

![1-(3,4-Dimethoxybenzyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2910121.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide](/img/structure/B2910126.png)
![2-Chloro-N-[[2-(furan-2-ylmethoxy)-4-methylphenyl]methyl]propanamide](/img/structure/B2910129.png)

![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2910132.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2910135.png)
![2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B2910136.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2910137.png)
![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2910138.png)
